Cogazocine

Übersicht

Beschreibung

Cogazocin ist ein Opioid-Analgetikum, das zur Benzomorphan-Familie gehört. Trotz seines Potenzials wurde es nie auf den Markt gebracht. Die Verbindung ist bekannt für ihre Interaktion mit Opioidrezeptoren, insbesondere mit Mu-, Kappa- und Delta-Modulatoren .

Herstellungsmethoden

Die Synthesewege und Reaktionsbedingungen für Cogazocin sind in der öffentlichen Literatur nicht umfassend dokumentiert. Ähnlich wie andere Benzomorphane beinhaltet es wahrscheinlich komplexe organische Synthesetechniken, einschließlich Cyclisierung und Modifikationen von funktionellen Gruppen. Industrielle Produktionsmethoden würden in der Regel mehrstufige Syntheseprozesse umfassen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for Cogazocine are not extensively documented in public literature. like other benzomorphans, it likely involves complex organic synthesis techniques, including cyclization and functional group modifications. Industrial production methods would typically involve multi-step synthesis processes, ensuring high purity and yield .

Analyse Chemischer Reaktionen

Cogazocin, ein Opioid, unterliegt verschiedenen chemischen Reaktionen:

Oxidation: Diese Reaktion kann die in der Verbindung vorhandene Hydroxylgruppe modifizieren.

Reduktion: Reduktionsreaktionen können die Keton- oder Aldehydgruppen verändern.

Substitution: In der organischen Synthese üblich, können Substitutionsreaktionen funktionelle Gruppen durch andere ersetzen, was die pharmakologischen Eigenschaften der Verbindung möglicherweise verändert.

Häufige Reagenzien für diese Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Pain Management

Cogazocine has been studied for its effectiveness in treating various types of pain, including:

- Acute Pain : Studies have shown that this compound can effectively reduce acute pain following surgical procedures.

- Chronic Pain : Its application in chronic pain management is under investigation, with preliminary results suggesting it may provide relief with a lower risk of addiction compared to conventional opioids.

Table 1: Efficacy of this compound in Pain Management

Cancer Treatment

Recent research has explored the use of this compound in combination with anticancer drugs. The findings suggest that:

- Synergistic Effects : When used alongside certain anticancer agents, this compound enhances the efficacy of these drugs, potentially leading to better patient outcomes.

- Mechanism of Action : The interaction between this compound and anticancer therapies appears to involve increased cellular uptake and inhibition of drug efflux, which may improve the effectiveness of chemotherapy.

Table 2: Studies on this compound and Cancer Treatment

Case Study 1: Post-Surgical Pain Management

A clinical trial involving patients undergoing knee surgery demonstrated that those treated with this compound reported significantly lower pain levels compared to those receiving standard opioid therapy. The study highlighted a reduction in side effects such as sedation and respiratory depression.

Case Study 2: Palliative Care in Cancer Patients

In a cohort study of advanced cancer patients, the administration of this compound alongside traditional pain management strategies resulted in improved quality of life metrics. Patients reported better pain control with fewer instances of opioid-related adverse effects.

Wirkmechanismus

Cogazocine exerts its effects by binding to opioid receptors (mu, kappa, and delta). This binding modulates the release of neurotransmitters, leading to analgesic effects. The molecular targets include the opioid receptors, and the pathways involved are primarily related to pain modulation and hormonal regulation .

Vergleich Mit ähnlichen Verbindungen

Cogazocin ist einzigartig aufgrund seiner spezifischen Struktur und seiner Interaktion mit mehreren Opioidrezeptoren. Zu ähnlichen Verbindungen gehören:

Pentazocin: Ein weiteres Benzomorphan mit analgetischen Eigenschaften.

Cyclazocin: Bekannt für seine gemischten Agonisten-Antagonisten-Eigenschaften.

Phenazocin: Ein starkes Analgetikum mit einer ähnlichen Struktur.

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihrer Rezeptoraffinität und ihren pharmakologischen Wirkungen .

Biologische Aktivität

Cogazocine, a compound belonging to the class of opioid peptides, has garnered significant attention for its diverse biological activities, particularly in pain modulation and potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Overview of this compound

This compound is structurally related to various opioid peptides and exhibits properties that make it a candidate for analgesic therapy. Its mechanism of action involves interaction with opioid receptors, particularly the mu (μ) receptor, which plays a crucial role in pain relief.

Pharmacological Activities

-

Analgesic Effects :

- This compound has demonstrated significant antinociceptive effects in various preclinical models. Studies indicate that it effectively reduces pain responses in mice as measured by tail-flick and hot-plate tests .

- The compound's potency is attributed to its ability to bind selectively to μ-opioid receptors, enhancing its analgesic properties .

-

Antitumor Activity :

- Research has shown that this compound exhibits antitumor effects against specific cancer cell lines. For instance, it has been tested against AGS (stomach) and MCF-7 (breast) cancer cells, demonstrating cytotoxic effects that inhibit cell viability in a dose-dependent manner .

- The mechanism underlying this activity may involve apoptosis induction and modulation of cellular signaling pathways relevant to cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural characteristics. Key findings include:

- Binding Affinity : Experimental studies have determined the binding affinities of this compound to various opioid receptors. The compound shows a high affinity for μ-opioid receptors compared to kappa (κ) and delta (δ) receptors, indicating its selective agonistic properties .

- Molecular Modifications : Structural modifications of similar compounds have been explored to enhance their analgesic efficacy and reduce side effects. For example, cyclic peptide analogs have been developed to improve metabolic stability and blood-brain barrier permeability .

Case Studies

Several studies have highlighted the efficacy of this compound in both analgesic and anticancer contexts:

- Study 1 : A study evaluating the antinociceptive effects of this compound in mice demonstrated significant pain relief comparable to established opioids. The results indicated an effective dose-response relationship with minimal side effects on motor coordination .

- Study 2 : In vitro assays assessing the cytotoxicity of this compound against cancer cell lines revealed an IC50 value indicating effective inhibition of cell growth. This study emphasized the potential dual role of this compound as both an analgesic and an anticancer agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Model | Effect | IC50/EC50 |

|---|---|---|---|

| Analgesia | Mice (Tail-flick) | Significant pain relief | EC50: 6.2 nmol/animal |

| Antitumor | AGS Cells | Cytotoxicity | IC50: 10 mmol |

| Antitumor | MCF-7 Cells | Cytotoxicity | IC50: 2.5 mmol |

Eigenschaften

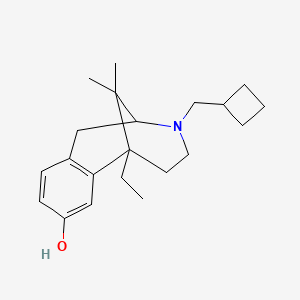

IUPAC Name |

10-(cyclobutylmethyl)-1-ethyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO/c1-4-21-10-11-22(14-15-6-5-7-15)19(20(21,2)3)12-16-8-9-17(23)13-18(16)21/h8-9,13,15,19,23H,4-7,10-12,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUBFDSJJHOTDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866641 | |

| Record name | Cogazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57653-29-9 | |

| Record name | 3-(Cyclobutylmethyl)-6-ethyl-1,2,3,4,5,6-hexahydro-11,11-dimethyl-2,6-methano-3-benzazocin-8-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57653-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cogazocine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057653299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cogazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COGAZOCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GKB767I3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.